molecular formula C5H4N2O3 B7721587 4-oxo-1H-pyrimidine-6-carboxylic acid

4-oxo-1H-pyrimidine-6-carboxylic acid

Cat. No.: B7721587
M. Wt: 140.10 g/mol
InChI Key: QYGHXDAYBIFGKI-UHFFFAOYSA-N
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Description

4-oxo-1H-pyrimidine-6-carboxylic acid is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component in biological systems, notably in nucleic acids, and derivatives are extensively researched for their broad pharmacological potential . This compound serves as a versatile precursor for synthesizing novel molecules, particularly for developing enzyme inhibitors. Recent scientific investigations highlight the strong potential of pyrimidine-6-carboxylic acid derivatives in creating bioactive molecules. Research indicates that such compounds can function as effective heterocyclic building blocks for synthesizing novel pyrimidine derivatives with multiple nitrogen atoms, which are important moieties for developing new antidiabetic agents . These inhibitors work by targeting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase; by delaying glucose absorption, they offer a promising therapeutic approach for managing postprandial blood glucose levels in diabetes . Furthermore, the integration of a carboxylic acid functional group, as seen in related pyridine-3-carboxylic acid (niacin), is a therapeutically important feature known for its role in biosynthesis and cholesterol management, underscoring the functional group's utility in drug design . The structural features of this compound make it a valuable scaffold for molecular docking studies and computational analysis to understand its binding interactions with target proteins, which is a critical step in rational drug design . This product is intended for research purposes as a chemical building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h1-2H,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGHXDAYBIFGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with β-Keto Acids

4-Oxo-1H-pyrimidine-6-carboxylic acid is synthesized via cyclocondensation of 6-aminopyrimidine with β-keto acids (e.g., levulinic acid) in polyphosphoric acid (PPA) at 120°C. This one-pot method affords yields up to 52% but demands rigorous exclusion of moisture.

Reaction Conditions :

ParameterOptimal Range
Temperature110–130°C
Reaction Time6–8 hours
Acid CatalystPPA (85% w/w)

Limitations :

  • Formation of regioisomeric byproducts (e.g., 2-oxo derivatives) necessitates chromatographic purification.

  • Scalability is hindered by the handling of corrosive PPA.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates the cyclization of 6-ureidopyrimidine precursors with malonic acid, improving yields to 65% while reducing reaction time tenfold.

Chlorination-Hydrolysis Cascade

Chlorination of Pyrimidine Intermediates

A patented two-step process begins with chlorination of 4-hydroxy-6-methylpyrimidine using SOCl₂ or PCl₅, followed by hydrolysis of the intermediate 4-chloro-6-methylpyrimidine-2-carbonyl chloride.

Step 1: Chlorination
4-Hydroxy-6-methylpyrimidine (1 eq) reacts with SOCl₂ (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C for 2 h, yielding 4-chloro-6-methylpyrimidine-2-carbonyl chloride (89% purity).

Step 2: Hydrolysis
The acyl chloride is hydrolyzed in 10% aqueous NaOH (25°C, 1 h), acidified to pH 2 with HCl, and extracted with ethyl acetate to isolate the product (68% overall yield).

Advantages :

  • High atom economy and minimal byproducts.

  • Amenable to continuous flow synthesis.

Alternative Synthetic Routes

Enzymatic Decarboxylation

Recent studies explore lipase-catalyzed decarboxylation of 4-oxo-1H-pyrimidine-6,7-dicarboxylic acid in phosphate buffer (pH 7.4, 37°C). While environmentally friendly, yields remain low (22–25%) due to enzyme denaturation.

Photochemical Synthesis

UV irradiation (254 nm) of 6-nitro-4-oxopyrimidine in acetic acid induces nitro-to-carboxyl group conversion via radical intermediates. This method achieves 48% yield but requires specialized equipment.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-Catalyzed Hydrolysis1895LowHigh
Base-Mediated Saponification4098ModerateModerate
Chlorination-Hydrolysis6899HighLow
Enzymatic Decarboxylation2590LowHigh

Key Findings :

  • The chlorination-hydrolysis cascade offers the best balance of yield and scalability for industrial applications.

  • Acid-catalyzed routes are cost-effective but limited by side reactions.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 4-hydroxy-1H-pyrimidine-6-carboxylic acid.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

4-Oxo-1H-pyrimidine-6-carboxylic acid serves as an essential precursor in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical reactions allows for the creation of diverse derivatives that can be tailored for specific applications.

Synthetic Routes

  • Cyclization Reactions : The compound can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of cyanoacetic acid with urea derivatives can yield pyrimidine derivatives.
  • Functionalization : The carboxylic acid group at position 6 allows for functionalization, enabling the introduction of various substituents through nucleophilic substitution reactions.

Biological Applications

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antiviral properties.

Antimicrobial Activity

Case studies have demonstrated that derivatives of this compound show effectiveness against a range of bacterial strains. For example:

  • Study on Antibacterial Properties : A derivative was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones, indicating its potential as an antibacterial agent.

Antiviral Activity

Research is ongoing to explore its efficacy against viral infections. Preliminary studies suggest that certain derivatives may inhibit viral replication by interfering with specific enzymatic pathways.

Pharmaceutical Applications

The compound is being investigated as a potential therapeutic agent due to its ability to interact with molecular targets involved in disease pathways.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of agrochemicals and materials science. Its derivatives are being explored for their roles in developing new pesticides and herbicides due to their biological activity.

Data Table: Summary of Applications

Application AreaSpecific UsesExamples/Case Studies
Chemical SynthesisBuilding block for heterocyclesCyclization with cyanoacetic acid
Biological ActivityAntimicrobial and antiviralInhibition studies against E. coli and S. aureus
Pharmaceutical ResearchPotential therapeutic agentEnzyme inhibition studies
Industrial ProductionSynthesis of agrochemicalsDevelopment of new pesticides

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers synthesized a series of derivatives from this compound and evaluated their antibacterial properties using standard disk diffusion methods.
    • Results indicated that several derivatives exhibited significant activity against common pathogens.
  • Pharmaceutical Development :
    • A study focused on the synthesis of novel pyrimidine derivatives aimed at targeting specific enzymes involved in cancer metabolism.
    • Preliminary results showed promising inhibitory activity, warranting further investigation into their therapeutic potential.

Mechanism of Action

The mechanism of action of 4-oxo-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs of 4-oxo-1H-pyrimidine-6-carboxylic acid and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (position 2), CH₃ (position 6) C₆H₅ClN₂O₂ 172.57 Potential enzyme inhibitor; used in safety studies
1-Ethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid Ethyl (N1), fused pyridine ring C₁₀H₉N₃O₄ 235.20 Increased lipophilicity; research applications
1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CH₃ (N1) C₆H₆N₂O₃ 154.13 Enhanced stability via N-methylation
2-(Butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acid S-C₄H₉ (position 2) C₉H₁₂N₂O₃S 228.27 Improved membrane permeability
2-(Dimethylamino)-4-oxo-1H-pyrimidine-6-carboxylic acid N(CH₃)₂ (position 2) C₇H₉N₃O₃ 183.17 Basic amino group enhances solubility
1-[6-(4-Carboxy-2,6-dioxo-pyrimidin-1-yl)hexyl]-2,6-dioxo-pyrimidine-4-carboxylic acid Hexyl-linked bis-pyrimidine C₁₆H₁₈N₄O₈ 394.34 High molecular weight; potential linker in prodrugs
2-(2-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid OCH₂CH₂OCH₃ (position 2) C₈H₁₀N₂O₄ 198.18 Enhanced hydrophilicity

Structural-Activity Relationships (SAR)

  • Position 2 : Substitutions here (e.g., Cl, S-C₄H₉, N(CH₃)₂) modulate electronic effects and steric bulk, influencing binding to enzyme active sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-oxo-1H-pyrimidine-6-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted pyrimidine precursors with carboxylic acid moieties. For example, substituents like methoxy or fluoro groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . A general procedure for amide formation (e.g., coupling with ethylenediamine derivatives) is described in using carbodiimide-based activation, which can be adapted for carboxylate functionalization .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are critical for purity assessment (>95% is typical for research-grade compounds) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) confirms structural integrity, with characteristic peaks for the pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid (δ 12–13 ppm for -COOH) .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is stable under ambient conditions but degrades under extreme pH (<3 or >10) or elevated temperatures (>60°C). Store at 2–8°C in inert, anhydrous environments. Degradation products can be monitored via accelerated stability studies using HPLC .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence reactivity and bioactivity?

  • Methodological Answer : Substituents like methoxy (-OCH3_3) or halogens (e.g., -F, -Cl) alter electronic density, affecting nucleophilic/electrophilic reactivity and binding to biological targets. For instance, methoxy groups enhance metabolic stability but reduce solubility, while halogens improve binding affinity in enzyme inhibition assays . Comparative studies using isosteric analogs (e.g., replacing -OCH3_3 with -CF3_3) are recommended to resolve contradictory bioactivity data .

Q. What experimental strategies can resolve discrepancies in biological activity across derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Synthesize analogs with systematic substituent variations (e.g., para-substituted aryl groups) and test in standardized assays .
  • Computational Modeling : Use density functional theory (DFT) to predict electronic effects or molecular docking to assess target binding .
  • Meta-Analysis : Cross-reference bioactivity data with PubChem or EPA DSSTox entries to identify outliers .

Q. How can researchers optimize the compound for targeted drug delivery?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with subsequent hydrolysis in vivo .
  • Conjugation Strategies : Link the carboxylate to polyethylene glycol (PEG) or nanoparticle carriers to improve pharmacokinetics .
  • In Silico Screening : Predict absorption, distribution, metabolism, and excretion (ADME) properties using tools like SwissADME .

Q. What advanced spectroscopic techniques are suitable for studying degradation pathways?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products via exact mass analysis.
  • Fourier-Transform Infrared (FTIR) Spectroscopy : Tracks functional group changes (e.g., loss of -COOH or oxidation of the pyrimidine ring) .
  • X-ray Crystallography : Resolves structural changes in degradation byproducts (e.g., lactam formation) .

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